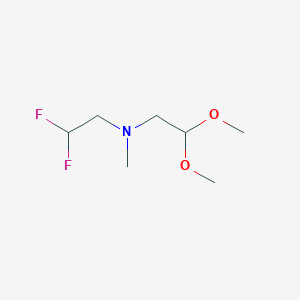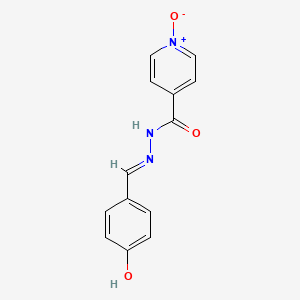
(E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a hydrazinecarbonyl group and a hydroxybenzylidene moiety, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by the introduction of the pyridine 1-oxide moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Potential use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
Pyridine 1-oxide: A related compound with similar structural features.
Hydrazine derivatives: Compounds with similar hydrazinecarbonyl groups.
Uniqueness
(E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12-3-1-10(2-4-12)9-14-15-13(18)11-5-7-16(19)8-6-11/h1-9,17H,(H,15,18)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGDOQALOMBPG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=[N+](C=C2)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=[N+](C=C2)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
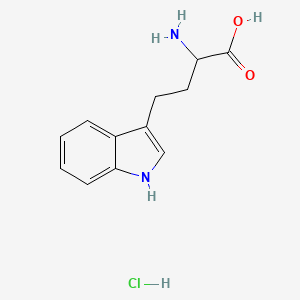
![4-{[6-bromo-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2651205.png)

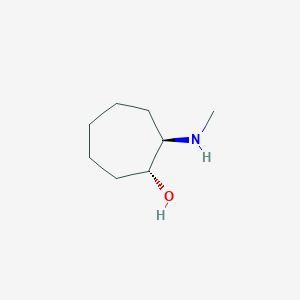

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2651209.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2651217.png)
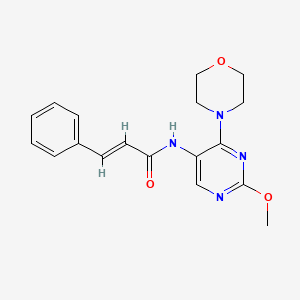
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/new.no-structure.jpg)

![(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2651222.png)
